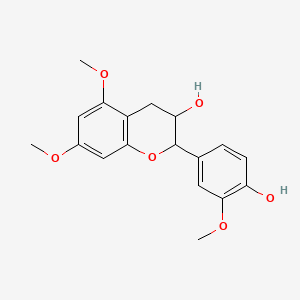

3,4'-Dihydroxy-3,5',7-trimethoxyflavan

Description

Properties

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O6/c1-21-11-7-15(22-2)12-9-14(20)18(24-16(12)8-11)10-4-5-13(19)17(6-10)23-3/h4-8,14,18-20H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCWCJRLHJAVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(C(O2)C3=CC(=C(C=C3)O)OC)O)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Extraction and Fractionation

Fresh or dried stems are ground and subjected to sequential solvent extraction:

-

Defatting : Hexane or petroleum ether removes non-polar constituents.

-

Polar Extraction : Ethanol or methanol (70–80% aqueous) extracts flavonoids under reflux (60–70°C, 6–8 hours).

-

Concentration : Rotary evaporation yields a crude extract, which is partitioned with ethyl acetate and water to isolate mid-polarity compounds.

Chromatographic Purification

The ethyl acetate fraction is further purified via column chromatography:

Table 1: Natural Extraction Yield from Machilus japonica

| Step | Yield (%) | Key Observations |

|---|---|---|

| Crude Ethanol Extract | 12.5 | High flavonoid content |

| Ethyl Acetate Fraction | 3.8 | Enriched mid-polarity compounds |

| Final Isolation | 0.07 | 95% purity by HPLC |

Chemical Synthesis Approaches

Synthetic routes to this compound involve constructing the flavan backbone with precise hydroxyl and methoxy group placement. Two strategies dominate: semi-synthesis from natural precursors and total synthesis from simple phenols.

Semi-Synthetic Route from Naringenin

Naringenin (5,7,4'-trihydroxyflavanone) serves as a starting material due to its structural similarity.

Methylation Protocol

-

Selective Methylation :

-

Hydroxylation at C3' :

Table 2: Semi-Synthesis Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methylation | CH3I, K2CO3, acetone, 60°C | 78 | 90 |

| Demethylation | BBr3, CH2Cl2, -78°C | 65 | 88 |

Total Synthesis via Algar-Flynn-Oyamada (AFO) Reaction

The AFO reaction constructs the flavan core from chalcone precursors.

-

Chalcone Synthesis :

-

3,4,5-Trimethoxyacetophenone reacts with 4-hydroxybenzaldehyde in ethanol/NaOH (50°C, 4 hours).

-

-

Cyclization :

-

Chalcone is treated with H2O2 and NaOH in methanol, forming the flavanone intermediate.

-

-

Reduction :

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Confirmation

Table 3: Spectral Data Comparison

| Technique | Observed Data | Reference Data |

|---|---|---|

| 1H NMR | δ 3.87 (s, OCH3) | δ 3.85–3.89 (trimethoxy) |

| 13C NMR | δ 56.1 (OCH3) | δ 55.8–56.3 |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

3,4’-Dihydroxy-3’,5,7-trimethoxyflavan undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl groups, converting them back to hydroxyl groups using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as 3,4’-dihydroxyflavan, 3,4’-dihydroxy-5,7-dimethoxyflavan, and other substituted flavan derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is , with a molecular weight of approximately 346.34 g/mol. It is characterized by three methoxy groups and two hydroxyl groups on its flavan backbone, contributing to its biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-8 and prostaglandin E2 in intestinal epithelial cells stimulated by bacterial factors. The compound effectively suppressed the activation of nuclear factor-kappaB (NF-κB), a key regulator in inflammatory responses .

Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilities. This compound has been shown to scavenge free radicals and reduce oxidative stress markers in various cell lines. This property is crucial for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders.

Anticancer Potential

Preliminary studies have suggested that this flavonoid may possess anticancer properties. Extracts containing this compound have been tested against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Biochemical Mechanisms

The biochemical mechanisms underlying the activities of this compound are complex and involve multiple pathways:

- Inhibition of NF-κB Activation: By preventing the phosphorylation of IκBα and IKK proteins, the compound reduces NF-κB activation, leading to decreased expression of inflammatory mediators .

- Scavenging Free Radicals: The presence of hydroxyl groups allows the compound to donate electrons to free radicals, thereby neutralizing them .

- Induction of Apoptosis in Cancer Cells: The compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases .

Table 1: Summary of Pharmacological Effects

| Application | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-8 and PGE2 production | |

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induction of apoptosis in cancer cells |

Table 2: Comparative Analysis with Other Flavonoids

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 56.6 ± 6.2 | Anti-inflammatory |

| Quercetin | <50 | Antioxidant |

| Curcumin | <30 | Anticancer |

Mechanism of Action

The mechanism of action of 3,4’-Dihydroxy-3’,5,7-trimethoxyflavan involves its interaction with various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory mediators like nitric oxide and prostaglandin E2 by suppressing the activation of NF-κB.

Antioxidant: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anticancer: Induces cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

Key Structural Differences:

- Backbone Variation : Flavones (e.g., 3,5-Dihydroxy-7,3',4'-trimethoxyflavone ) feature a planar structure due to the C2-C3 double bond, whereas flavans (e.g., the target compound) have a saturated C2-C3 bond, influencing their stereochemistry and metabolic stability .

Functional Analogues

PLCγ1 Inhibitors

Antioxidant Flavonoids

- This compound : Exhibits radical scavenging activity due to its two hydroxyl groups, comparable to quercetin but with enhanced stability from methoxy substitutions .

- 5,4'-Dihydroxy-3,3',7-trimethoxyflavone : Shows moderate antioxidant activity but lacks the 3-OH group critical for metal chelation .

Pharmacokinetic and ADMET Profiles

- This compound : Predicted LogP = 2.1 (moderate lipophilicity), with moderate solubility in DMSO. Methoxy groups may reduce phase II metabolism, enhancing bioavailability compared to polyhydroxylated analogues .

Biological Activity

3,4'-Dihydroxy-3,5',7-trimethoxyflavan is a flavonoid compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H20O6

- CAS Number : 97914-19-7

The compound features three methoxy groups and two hydroxyl groups on the flavan backbone, which are crucial for its biological activity.

Antiproliferative Activity

One of the significant biological activities of this compound is its antiproliferative effect against various cancer cell lines. Research indicates that flavonoids with multiple hydroxyl groups exhibit enhanced antiproliferative properties. The presence of the 3',4'-dihydroxy moiety is particularly important; studies have shown that methylation of these hydroxyl groups significantly reduces antiproliferative activity. For instance:

- IC50 Values :

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties . It has been shown to inhibit the generation of superoxide anions by human neutrophils, which are involved in inflammatory responses. The inhibition mechanism is believed to be linked to its ability to modulate signaling pathways related to inflammation .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Phospholipase Cγ1 (PLCγ1) : This enzyme plays a critical role in cell signaling pathways associated with cancer proliferation. The compound has been identified as a PLCγ1 inhibitor, suggesting a potential role in cancer therapy .

- Synergistic Effects : The combination of hydroxyl and methoxy groups appears to create a synergistic effect that enhances biological activity. Studies indicate that the structural arrangement significantly influences how these compounds interact with target molecules .

Study on Antiproliferative Effects

A study conducted on various methoxylated flavonoids demonstrated that compounds with multiple hydroxyl groups showed significantly lower IC50 values compared to their methoxylated counterparts. The findings highlighted the importance of specific structural features in enhancing biological activity .

| Compound | IC50 (µM) | Notes |

|---|---|---|

| 5,3',4'-trihydroxyflavone | 13 | Most potent against HL60 cells |

| 5,4'-dihydroxyflavone | 28 | Significant activity |

| Fully methoxylated derivatives | >400 | Drastically reduced activity |

Anti-inflammatory Mechanism Study

Research into the anti-inflammatory properties revealed that the compound effectively inhibited superoxide production in neutrophils. This suggests a potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What is the natural source of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan, and how is it isolated for laboratory studies?

- Methodological Answer : This compound is isolated from the stems of Machilus japonica using solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification techniques such as column chromatography or HPLC. Structural confirmation is achieved via NMR and mass spectrometry (MS) .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- Methodological Answer : 1D and 2D NMR (e.g., H, C, COSY, HSQC, HMBC) are critical for assigning hydroxyl and methoxy group positions. MS (ESI-TOF or HRMS) confirms molecular weight. Comparative analysis with reference spectra from similar flavonoids (e.g., 5-hydroxy-3,7,4'-trimethoxyflavone) validates structural assignments .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In vitro assays (e.g., MTT for cytotoxicity) demonstrate anticancer activity via PLCγ1 inhibition, while antioxidant activity is measured using DPPH or ABTS radical scavenging assays. These studies often include positive controls like ascorbic acid or doxorubicin .

Advanced Research Questions

Q. How does this compound inhibit phospholipase Cγ1 (PLCγ1), and what experimental models validate this mechanism?

- Methodological Answer : Mechanistic studies involve enzyme inhibition assays (e.g., fluorescence-based PLCγ1 activity tests) and molecular docking to identify binding sites. Validation includes Western blotting to assess downstream signaling (e.g., IP3/DAG pathways) in cancer cell lines .

Q. How do structural modifications (e.g., hydroxyl/methoxy group positions) affect its bioactivity compared to isomers like 3,5-dihydroxy-6,7,8-trimethoxyflavone?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies use synthetic analogs and in vitro bioassays. For example, altering methoxy groups at positions 3, 5', or 7 reduces antioxidant efficacy, as shown in DPPH assays. Isomer activity differences are linked to steric hindrance and hydrogen-bonding capacity .

Q. What pharmacokinetic challenges (e.g., solubility, metabolic stability) are associated with this compound, and how are they addressed in preclinical studies?

- Methodological Answer : LogP/LogD values (calculated via HPLC) indicate hydrophobicity, requiring solubilization agents (e.g., DMSO or cyclodextrins). Metabolic stability is assessed using liver microsome assays, with LC-MS/MS quantifying metabolite formation. Nanoformulations (e.g., liposomes) improve bioavailability in animal models .

Q. Does this compound exhibit synergistic effects with other anticancer agents (e.g., doxorubicin or paclitaxel)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.